

Glycoluril: Physicochemical Properties and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Glycoluril
Cat. No.:	B030988

[Get Quote](#)

This document provides a concise technical overview of **glycoluril**, focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in drug development and materials science who may be evaluating **glycoluril** for various applications.

Glycoluril, also known as acetylenediurea, is a heterocyclic organic compound.^{[1][2]} It is a white, powdered solid that serves as a versatile building block in organic synthesis and materials science.^{[1][2]} Structurally, it is classified as a diurea, composed of two cyclic urea groups joined by a two-carbon bridge.^[1]

Core Chemical Data

The fundamental physicochemical properties of **glycoluril** are summarized below. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.

Parameter	Value	Reference
Chemical Formula	C ₄ H ₆ N ₄ O ₂	[1] [2] [3]
Molar Mass	142.12 g/mol	[2] [4]
IUPAC Name	Tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione	[5]
CAS Number	496-46-8	[3] [4]
Appearance	White to off-white powder	[1] [4] [5]
Melting Point	>300 °C (decomposes)	[5] [6]

Synthesis and Derivatization Workflow

Glycoluril is synthesized through the acid-catalyzed reaction of glyoxal with two equivalents of urea.[\[1\]](#) The resulting molecule contains four reactive amide-like hydrogen atoms, making it a key precursor for creating more complex structures, such as macrocycles (e.g., cucurbiturils) and functional polymers.[\[1\]](#) These derivatives are explored for applications ranging from drug delivery systems to industrial resins.

The general workflow for the synthesis and functionalization of **glycoluril** is depicted below. This process highlights the key stages from initial reaction to the development of application-specific derivatives.

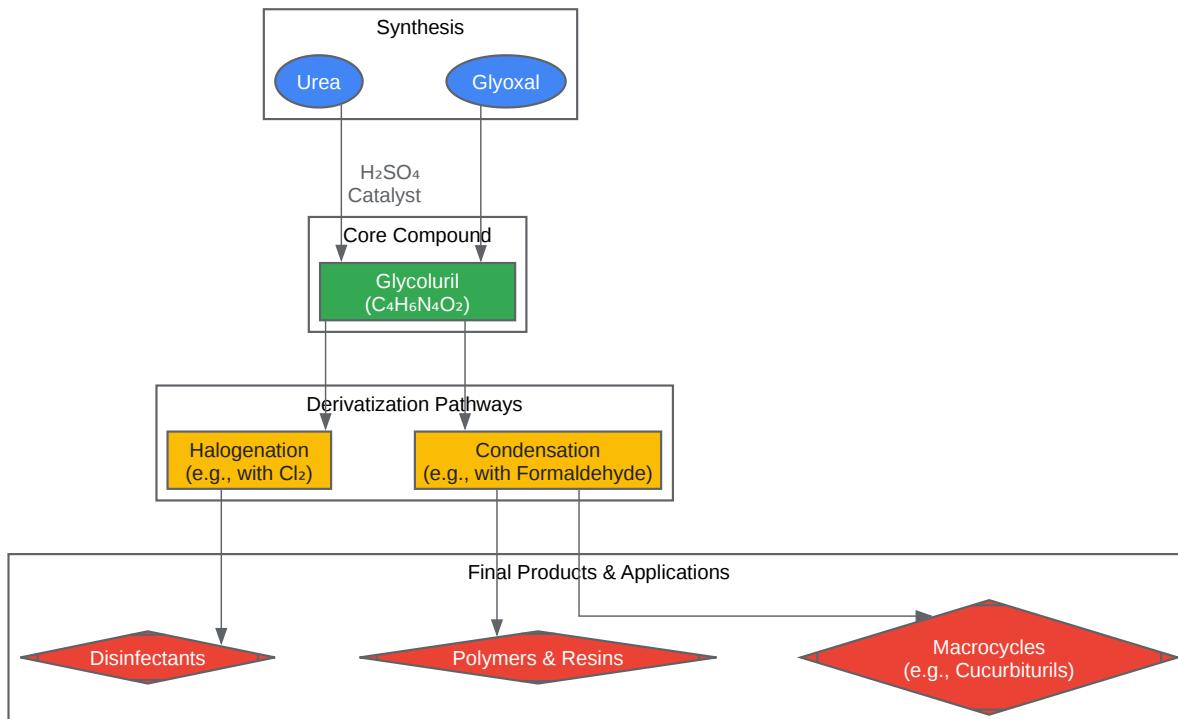

[Click to download full resolution via product page](#)

Fig. 1: Synthesis and Derivatization Workflow of **Glycoluril**.

Experimental Protocols

A detailed experimental protocol for the synthesis of **glycoluril** is beyond the scope of this document. However, the fundamental procedure involves the condensation reaction of glyoxal

and urea. A generalized laboratory-scale method is as follows:

Objective: Synthesize **glycoluril** via acid-catalyzed condensation.

Materials:

- Urea (2.0 eq)
- Glyoxal (1.0 eq, typically a 40% aqueous solution)
- Sulfuric acid (catalytic amount)
- Deionized water
- Ethanol

Procedure:

- Dissolve urea in deionized water in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add the aqueous glyoxal solution to the urea solution while stirring.
- Add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.
- Heat the mixture gently (e.g., 50-70 °C) and maintain stirring for a specified period (e.g., 2-4 hours). A white precipitate should form.
- Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold deionized water, followed by cold ethanol, to remove unreacted starting materials and impurities.
- Dry the product under vacuum to obtain pure **glycoluril** as a white powder.

Characterization: The identity and purity of the synthesized **glycoluril** would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycoluril - Wikipedia [en.wikipedia.org]
- 2. Glycoluril for resins | CAS: 496-46-8 | Vesta Chemicals bv [vestachem.com]
- 3. Glycoluril [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Glycoluril - Sciencemadness Wiki [sciencemadness.org]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [Glycoluril: Physicochemical Properties and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030988#chemical-formula-and-molar-mass-of-glycoluril]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com